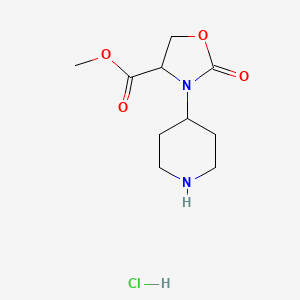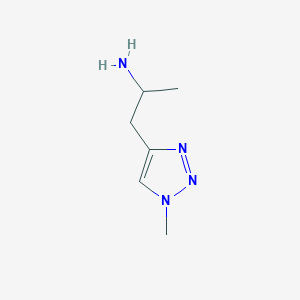![molecular formula C44H60Br2 B12104808 2,8-Dibromo-6,6,12,12-tetrahexyl-6,12-dihydroindeno[1,2-b]fluorene](/img/structure/B12104808.png)
2,8-Dibromo-6,6,12,12-tetrahexyl-6,12-dihydroindeno[1,2-b]fluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,8-Dibromo-6,6,12,12-tetrahexyl-6,12-dihydroindeno[1,2-b]fluorene: is a complex organic compound with the molecular formula C44H60Br2 and a molecular weight of 748.76 g/mol . This compound is characterized by its unique structure, which includes two bromine atoms and four hexyl groups attached to an indeno[1,2-b]fluorene core. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Dibromo-6,6,12,12-tetrahexyl-6,12-dihydroindeno[1,2-b]fluorene typically involves the bromination of 6,6,12,12-tetrahexyl-6,12-dihydroindeno[1,2-b]fluorene. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent . The process requires careful monitoring of temperature and reaction time to ensure the selective bromination at the 2 and 8 positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step synthesis processThe final step involves the bromination of the core structure under optimized conditions to achieve high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 2,8-Dibromo-6,6,12,12-tetrahexyl-6,12-dihydroindeno[1,2-b]fluorene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can form new carbon-carbon bonds through coupling reactions with suitable reagents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like aryl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce extended conjugated systems .
Applications De Recherche Scientifique
Chemistry: In chemistry, 2,8-Dibromo-6,6,12,12-tetrahexyl-6,12-dihydroindeno[1,2-b]fluorene is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials with specific electronic properties .
Biology and Medicine: While its direct applications in biology and medicine are limited, derivatives of this compound are explored for their potential biological activities. Researchers investigate its analogs for use in drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of organic semiconductors and other advanced materials. Its properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .
Mécanisme D'action
The mechanism of action of 2,8-Dibromo-6,6,12,12-tetrahexyl-6,12-dihydroindeno[1,2-b]fluorene is primarily related to its electronic structure. The presence of bromine atoms and hexyl groups influences its reactivity and interaction with other molecules. In organic electronics, its mechanism involves the efficient transport of charge carriers, which is crucial for the performance of devices like OLEDs and OPVs .
Comparaison Avec Des Composés Similaires
- 2,8-Dibromo-6,6,12,12-tetraoctyl-6,12-dihydroindeno[1,2-b]fluorene
- 2,8-Dibromo-6,6,12,12-tetrahexyl-6,12-dihydroindeno[1,2-b]fluorene derivatives
Uniqueness: Compared to similar compounds, this compound stands out due to its specific substitution pattern and the presence of hexyl groups. These features contribute to its unique electronic properties and make it particularly suitable for applications in organic electronics .
Propriétés
Formule moléculaire |
C44H60Br2 |
|---|---|
Poids moléculaire |
748.8 g/mol |
Nom IUPAC |
2,8-dibromo-6,6,12,12-tetrahexylindeno[1,2-b]fluorene |
InChI |
InChI=1S/C44H60Br2/c1-5-9-13-17-25-43(26-18-14-10-6-2)39-29-33(45)21-23-35(39)37-32-42-38(31-41(37)43)36-24-22-34(46)30-40(36)44(42,27-19-15-11-7-3)28-20-16-12-8-4/h21-24,29-32H,5-20,25-28H2,1-4H3 |
Clé InChI |
ZBZIJLWKWKFZSJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1(C2=CC3=C(C=C2C4=C1C=C(C=C4)Br)C(C5=C3C=CC(=C5)Br)(CCCCCC)CCCCCC)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




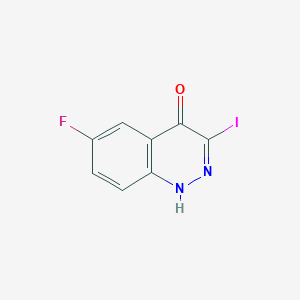
![1-O-tert-butyl 3-O-methyl 4-[8-(2,2-dimethylpropanoyl)-6,7-dihydro-5H-1,8-naphthyridin-3-yl]pyrrolidine-1,3-dicarboxylate](/img/structure/B12104743.png)



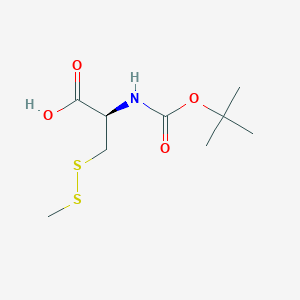
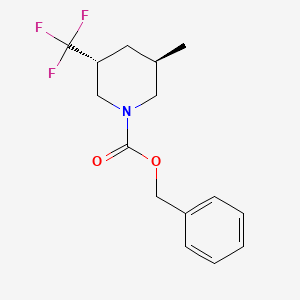
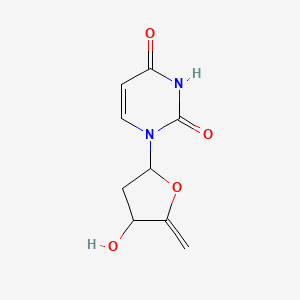
![2-((1E,3E)-4-(2-fluoro-6-(methylamino)pyridin-3-yl)buta-1,3-dien-1-yl)benzo[d]thiazol-6-ol](/img/structure/B12104772.png)

